6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-{[3-(trifluoromethyl)phenyl]methyl}pyrimidin-4-amine
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Overview
Description
6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-{[3-(trifluoromethyl)phenyl]methyl}pyrimidin-4-amine is a complex organic compound that features a pyrazole ring substituted with dimethyl groups and a pyrimidine ring substituted with a trifluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-{[3-(trifluoromethyl)phenyl]methyl}pyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting 3,5-dimethyl-1H-pyrazole with appropriate reagents.
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized separately, often starting from a substituted benzaldehyde and reacting it with guanidine.
Coupling Reaction: The final step involves coupling the pyrazole and pyrimidine rings under specific conditions, often using a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-{[3-(trifluoromethyl)phenyl]methyl}pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups on the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary but may include the use of strong acids or bases as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the compound.
Scientific Research Applications
6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-{[3-(trifluoromethyl)phenyl]methyl}pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Materials Science: It is also explored for its use in creating advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.
Biological Research: The compound can be used as a probe to study biological pathways and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-{[3-(trifluoromethyl)phenyl]methyl}pyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-(3,5-dimethyl-1H-pyrazol-4-yl)-benzoic acid
- Potassium tris(3,5-dimethyl-1-pyrazolyl)borohydride
Uniqueness
6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-{[3-(trifluoromethyl)phenyl]methyl}pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Properties
Molecular Formula |
C17H16F3N5 |
---|---|
Molecular Weight |
347.34 g/mol |
IUPAC Name |
6-(3,5-dimethylpyrazol-1-yl)-N-[[3-(trifluoromethyl)phenyl]methyl]pyrimidin-4-amine |
InChI |
InChI=1S/C17H16F3N5/c1-11-6-12(2)25(24-11)16-8-15(22-10-23-16)21-9-13-4-3-5-14(7-13)17(18,19)20/h3-8,10H,9H2,1-2H3,(H,21,22,23) |
InChI Key |
VGFOXTGLGFUOQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=NC=NC(=C2)NCC3=CC(=CC=C3)C(F)(F)F)C |
Origin of Product |
United States |
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